molecular formula C27H32O7S B8127107 Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside

Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside

Cat. No.: B8127107
M. Wt: 500.6 g/mol
InChI Key: LJMXBKHXVWPFOT-LXXWZFMZSA-N
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Description

The compound Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside is a complex organic molecule with a unique structure that includes a pyrano[3,2-d][1,3]dioxin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin core and subsequent functionalization. Common synthetic routes may involve the use of sol-gel processes and catalyst preparation techniques . Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as or .

    Reduction: Common reducing agents like or can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like or .

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Scientific Research Applications

Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a to study cellular processes.

    Medicine: Explored for its , including potential and effects.

    Industry: Utilized in the development of and .

Mechanism of Action

The mechanism by which Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside exerts its effects involves interaction with specific molecular targets and pathways . For instance, it may bind to enzymes or receptors , altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4aR,6S,7R,8S,8aR)-6-methylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate
  • [(2R,4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate

Uniqueness

The uniqueness of Ethyl 3-O-benzyl-4,6-O-benzylidene-2-O-levulinoyl-b-D-thioglucopyranoside lies in its specific functional groups and stereochemistry , which confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O7S/c1-3-35-27-25(33-22(29)15-14-18(2)28)24(30-16-19-10-6-4-7-11-19)23-21(32-27)17-31-26(34-23)20-12-8-5-9-13-20/h4-13,21,23-27H,3,14-17H2,1-2H3/t21-,23-,24+,25-,26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXBKHXVWPFOT-LXXWZFMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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